N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Catalog No.
S12682485
CAS No.
M.F
C13H22ClN5
M. Wt
283.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-...

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-9-12(7-15-17)6-14-13-11(4)8-18(16-13)10(2)3;/h7-10H,5-6H2,1-4H3,(H,14,16);1H

InChI Key

BNVRMYSNNNFQSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)C(C)C.Cl

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a novel compound within the pyrazole family, characterized by its unique molecular structure. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at the 1 and 2 positions. This specific compound features an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring, which contributes to its distinct chemical properties and potential biological activities.

, including:

  • Oxidation: It can be oxidized to form pyrazole N-oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield hydrazine derivatives, typically employing sodium borohydride as a reducing agent.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions with halides or amines, depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

The biological activity of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific enzymes. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammation and signal transduction pathways. The compound's structural features enable it to bind effectively to the active sites of these enzymes, modulating their activity and influencing various biological processes .

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be achieved through several methods:

  • Cyclocondensation: This involves reacting hydrazine with a suitable carbonyl compound followed by alkylation at the nitrogen atoms. Common bases used include sodium hydroxide or potassium carbonate, typically in organic solvents like ethanol or methanol.
  • Green Chemistry Approaches: Modern synthesis may utilize microwave-assisted techniques or heterogeneous catalytic systems, enhancing reaction efficiency and reducing environmental impact .

These methods reflect advancements in synthetic methodologies aimed at optimizing yields and minimizing waste.

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has potential applications in various fields:

  • Medicinal Chemistry: Its enzyme inhibitory properties make it a candidate for developing anti-inflammatory drugs.
  • Agricultural Chemistry: The compound may also have applications in agrochemicals due to its biological activity against pests or diseases.

These applications underscore the compound's significance in both therapeutic and industrial contexts.

Studies on the interactions of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine with biological targets have shown promising results. It has been observed to modulate enzyme activities linked to inflammatory responses, suggesting its potential use as an anti-inflammatory agent. Additionally, research indicates that its unique structural characteristics allow for selective binding to target proteins, enhancing its therapeutic potential .

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amines can be compared with other pyrazole derivatives, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-AminopyrazoleAmino group at position 3Lacks ethyl and isopropyl substituents
4-AminopyrazoleAmino group at position 4Similar core but different substituent position
5-AminopyrazoleAmino group at position 5Different biological activity profile

The combination of ethyl and isopropyl groups in N-[ (1 - ethyl - 1 H - pyrazol - 4 - yl) methyl] - 1 - isopropyl - 4 - methyl - 1 H - pyrazol - 3 - amine may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it a unique entity within the pyrazole family .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1563734 g/mol

Monoisotopic Mass

283.1563734 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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